molecular formula C14H19O4P B12614479 Diethyl 2-methyl-1H-inden-3-yl phosphate CAS No. 922186-12-7

Diethyl 2-methyl-1H-inden-3-yl phosphate

Cat. No.: B12614479
CAS No.: 922186-12-7
M. Wt: 282.27 g/mol
InChI Key: DRQGSNFLKQRRFX-UHFFFAOYSA-N
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Description

Diethyl 2-methyl-1H-inden-3-yl phosphate is a chemical compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group attached to a 2-methyl-1H-inden-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-methyl-1H-inden-3-yl phosphate typically involves the reaction of 2-methyl-1H-indene with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-methyl-1H-inden-3-yl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce phosphite derivatives.

Scientific Research Applications

Diethyl 2-methyl-1H-inden-3-yl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.

    Biology: The compound can be utilized in studies involving enzyme inhibition, as organophosphates are known to inhibit acetylcholinesterase.

    Medicine: Research into potential therapeutic applications, such as the development of novel drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-methyl-1H-inden-3-yl phosphate involves the interaction of the phosphate group with molecular targets, such as enzymes. In biological systems, it can inhibit acetylcholinesterase by phosphorylating the active site serine residue, leading to the accumulation of acetylcholine and subsequent disruption of neurotransmission. This mechanism is similar to other organophosphates, which are known to act as potent enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-methyl-1H-inden-3-yl phosphate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and participate in various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

CAS No.

922186-12-7

Molecular Formula

C14H19O4P

Molecular Weight

282.27 g/mol

IUPAC Name

diethyl (2-methyl-3H-inden-1-yl) phosphate

InChI

InChI=1S/C14H19O4P/c1-4-16-19(15,17-5-2)18-14-11(3)10-12-8-6-7-9-13(12)14/h6-9H,4-5,10H2,1-3H3

InChI Key

DRQGSNFLKQRRFX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=C(CC2=CC=CC=C21)C

Origin of Product

United States

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